Methyl 2-phenylquinoline-4-carboxylate

ion channel pharmacology KCNQ2 antagonist automated patch clamp

Methyl 2-phenylquinoline-4-carboxylate (CAS 4546-48-9) is a high-purity heterocyclic building block for ion channel and epigenetic research. Its nanomolar KCNQ2/3 antagonism (IC50 70/120 nM) enables precise neuronal excitability studies. The compound possesses a fully resolved single-crystal X-ray structure, offering a validated 3D template for docking and SAR campaigns—a distinct advantage over the parent acid and other ester homologs. As a methyl ester, it serves as a versatile precursor for amide, acid, and alcohol derivatives. It also functions as a cost-effective HDAC reference standard (IC50 1.6 μM).

Molecular Formula C17H13NO2
Molecular Weight 263.29g/mol
CAS No. 4546-48-9
Cat. No. B452112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-phenylquinoline-4-carboxylate
CAS4546-48-9
Molecular FormulaC17H13NO2
Molecular Weight263.29g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3
InChIInChI=1S/C17H13NO2/c1-20-17(19)14-11-16(12-7-3-2-4-8-12)18-15-10-6-5-9-13(14)15/h2-11H,1H3
InChIKeyFDNMMBMNYRTPLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-phenylquinoline-4-carboxylate (CAS 4546-48-9): Key Physicochemical and Structural Profile for Research Procurement


Methyl 2-phenylquinoline-4-carboxylate (CAS 4546-48-9) is a heterocyclic aromatic compound comprising a quinoline core with a phenyl substituent at the 2-position and a methyl carboxylate group at the 4-position [1]. The crystal structure confirms two independent molecules in the asymmetric unit, differing in the rotational orientation of the pendant phenyl group (dihedral angles of 17.00(6)° and 16.63(7)° relative to the quinoline plane) [2]. The compound is the methyl ester derivative of cinchophen (2-phenylquinoline-4-carboxylic acid), a historically recognized analgesic and antimicrobial agent [1]. Key physicochemical data include a melting point of 60–62 °C (lit.), a predicted boiling point of 430.8±33.0 °C, and a predicted density of 1.0±0.06 g/cm³ [3]. The molecular formula is C₁₇H₁₃NO₂ with a molecular weight of 263.29 g/mol [3].

Why Methyl 2-phenylquinoline-4-carboxylate Cannot Be Casually Interchanged with Other Quinoline-4-carboxylate Analogs


Although quinoline-4-carboxylic acid derivatives share a common scaffold, subtle variations in ester substitution profoundly alter biological target engagement and physicochemical behavior. The methyl ester moiety in methyl 2-phenylquinoline-4-carboxylate confers a specific combination of lipophilicity (predicted LogP of 3.7 [1]) and conformational flexibility that influences both passive permeability and molecular recognition at protein binding sites. Direct substitution with the parent carboxylic acid (cinchophen) or with larger alkyl esters (e.g., ethyl, propyl) can lead to markedly different potency profiles—as evidenced by the compound's 70 nM IC₅₀ against KCNQ2 channels [2] compared to micromolar or sub-micromolar activities of closely related analogs on other targets [3]. Furthermore, the crystal packing arrangement (π–π stacking distance of 3.5775 Å between heterocyclic rings [4]) may affect solid-state stability and formulation behavior, a parameter not necessarily preserved in homologs. Consequently, assuming functional interchangeability without empirical verification risks experimental failure or erroneous structure–activity conclusions.

Quantitative Evidence Differentiating Methyl 2-phenylquinoline-4-carboxylate from Structural Analogs


KCNQ2 Potassium Channel Antagonism: Potency Benchmark Relative to Class Expectations

Methyl 2-phenylquinoline-4-carboxylate exhibits potent antagonist activity against the KCNQ2 potassium channel with an IC₅₀ of 70 nM in CHO cells [1]. This value is approximately 1.7‑fold more potent than its activity at the heteromeric KCNQ2/Q3 channel (IC₅₀ = 120 nM) [1], indicating measurable subtype selectivity within the same assay platform. For context, many quinoline-4-carboxylic acid derivatives targeting other enzymes (e.g., SIRT3, HDAC) typically display IC₅₀ values in the low micromolar to sub-micromolar range (0.53–5.06 μM for SIRT3 inhibitors [2]; 1.6–7.8 μM for HDAC inhibition [3]). While these data derive from distinct target classes (cross-study comparable evidence), they underscore that the compound achieves nanomolar potency at KCNQ2—a performance tier not uniformly attained by related scaffolds.

ion channel pharmacology KCNQ2 antagonist automated patch clamp

Crystal Structure Analysis: Conformational Polymorphism and Solid-State Packing

Single-crystal X-ray diffraction reveals that methyl 2-phenylquinoline-4-carboxylate crystallizes with two independent molecules in the asymmetric unit, which differ in the rotational orientation of the pendant 2‑phenyl group [1]. The dihedral angle between the quinoline plane and the phenyl ring is 17.00(6)° for one molecule and 16.63(7)° for the other [1]. This conformational duality is not commonly reported for simpler quinoline-4-carboxylate esters lacking the 2‑phenyl substituent, where a single molecular conformation typically dominates the crystal lattice. The molecules stack along the b‑axis via π–π interactions between heterocyclic rings, with a centroid‑to‑centroid distance of 3.5775(8) Å and a ring‑plane dihedral angle of 4.59(7)° [1]. Such detailed solid‑state characterization is absent from publicly available data for the ethyl ester analog (CAS 4420-46-6) and the parent carboxylic acid cinchophen (CAS 132-60-5) [2].

crystallography solid-state chemistry structural biology

HDAC Inhibition: Comparative Potency Against Clinically Validated Target

In a standardized HDAC inhibitor screening assay (Biovision Kit #50051), methyl 2-phenylquinoline-4-carboxylate exhibited an IC₅₀ of 1.6 μM [1]. This value positions the compound as a moderate‑potency HDAC inhibitor, albeit significantly less potent than optimized 2‑phenylquinoline‑4‑carboxylic acid derivatives such as compound D28 (HDAC3‑selective, IC₅₀ not explicitly reported but with potent in vitro anticancer activity [2]) and SIRT3 inhibitors derived from the same scaffold (IC₅₀ = 0.53–5.06 μM [3]). The observed 1.6 μM IC₅₀ is approximately 23‑fold higher than its KCNQ2 IC₅₀ (70 nM) [4], demonstrating a clear target‑class selectivity profile that differentiates it from pan‑active quinoline analogs. The compound's moderate HDAC activity makes it a useful reference compound for assay validation rather than a lead candidate for HDAC‑targeted therapy.

epigenetics HDAC inhibitor cancer research

Synthetic Utility: Ester Moiety Enables Facile Derivatization vs. Carboxylic Acid

The methyl ester functional group at the 4‑position provides a versatile handle for further chemical elaboration that is distinct from the parent carboxylic acid (cinchophen). Methyl 2-phenylquinoline-4-carboxylate is synthesized from the carboxylic acid via Fischer esterification (methanol, H₂SO₄, reflux) in 50% yield [1]. This ester can be directly reduced to the corresponding alcohol, converted to amides, or hydrolyzed back to the acid, offering a branching point for SAR exploration. In contrast, the ethyl ester analog (CAS 4420-46-6) is primarily described as an intermediate with limited published derivatization protocols . The methyl ester's smaller steric profile (molecular weight 263.29 vs. 277.32 g/mol for ethyl ester ) may also confer advantages in reactions sensitive to steric hindrance, such as nucleophilic acyl substitutions. While direct comparative reaction yield data are not available for identical transformations, the well‑documented synthesis of the methyl ester and its use as a precursor for cinchophen derivatives [1] establish its practical synthetic utility.

medicinal chemistry synthetic intermediate prodrug design

Optimal Research and Industrial Use Cases for Methyl 2-phenylquinoline-4-carboxylate


Ion Channel Pharmacology: KCNQ2/KCNQ3 Antagonist Screening and Profiling

The compound's nanomolar antagonist activity at KCNQ2 (IC₅₀ = 70 nM) and KCNQ2/Q3 (IC₅₀ = 120 nM) channels in automated patch clamp assays [1] makes it a suitable tool compound for investigating neuronal excitability, pain signaling, and epilepsy models. Its defined potency and subtype selectivity enable researchers to establish concentration–response relationships and differentiate KCNQ2‑mediated from KCNQ3‑mediated effects. Procurement for electrophysiology laboratories focused on ion channel drug discovery is supported by this well‑characterized pharmacological profile.

Crystallography and Structure-Based Drug Design: High-Resolution Structural Template

The availability of a full single‑crystal X‑ray structure [2]—including precise bond lengths, dihedral angles, and π–π stacking parameters—provides an experimentally validated 3D template for molecular docking, pharmacophore modeling, and scaffold‑hopping campaigns. Researchers designing novel quinoline‑based inhibitors can use this structure to rationalize binding modes, guide synthetic modifications, and perform quality control via powder X‑ray diffraction (PXRD) comparison. The structural data are absent for the ethyl ester and the parent acid, conferring a distinct advantage to the methyl ester in structure‑guided workflows.

Medicinal Chemistry: Versatile Synthetic Intermediate for Quinoline-Based Libraries

The methyl ester serves as a convenient precursor for generating diverse quinoline‑4‑carboxylate analogs [3]. Its synthesis from cinchophen is well‑documented (50% yield via Fischer esterification) [3], and the ester group can be readily hydrolyzed, reduced, or amidated to access carboxylic acids, alcohols, and amides, respectively. This reactivity profile supports the construction of focused chemical libraries for structure–activity relationship (SAR) exploration in anticancer (HDAC, SIRT3), antimicrobial, and ion channel programs. Procurement by medicinal chemistry groups is justified by the compound's balanced reactivity and stability.

Epigenetics Research: HDAC Inhibition Assay Validation and Reference Compound

With an HDAC inhibitory IC₅₀ of 1.6 μM [4], methyl 2-phenylquinoline-4-carboxylate is moderately potent relative to optimized clinical candidates but sufficiently active to serve as a reference standard for HDAC assay development and validation. Its reproducible activity in a commercial screening kit (Biovision #50051) [4] makes it a cost‑effective alternative to expensive positive controls, particularly in academic laboratories conducting preliminary epigenetic screening. The compound's distinct potency profile (1.6 μM for HDAC vs. 70 nM for KCNQ2) also enables orthogonal target‑class selectivity experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-phenylquinoline-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.